2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione

Catalog No.
S12060543
CAS No.
38301-04-1
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
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2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione

CAS Number

38301-04-1

Product Name

2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione

IUPAC Name

3-hydroxy-2-(methyliminomethyl)inden-1-one

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-12-6-9-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13H,1H3

InChI Key

BCXATVHLOPBFLK-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C2=CC=CC=C2C1=O)O

2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione, also known as 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione, is an organic compound with the molecular formula C12H11NO2C_{12}H_{11}NO_2 and a molecular mass of approximately 201.22 g/mol. This compound features a unique indene structure combined with a dimethylaminomethylene group, which contributes to its distinctive chemical properties and potential applications. The compound is characterized by its melting point, which ranges from 144 to 146 °C, indicating its solid-state stability under standard conditions .

Such as:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, leading to the formation of more complex structures.
  • Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can act as a nucleophile, allowing for substitutions that modify the compound's properties.
  • Cyclization Reactions: The structure can facilitate cyclization processes under specific conditions, potentially yielding heterocyclic compounds.

These reactions make it a versatile intermediate in organic synthesis.

Several synthetic routes have been developed for producing 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione:

  • Condensation of Indandione: One common method involves the condensation of indandione with dimethylamine in the presence of an acid catalyst. This reaction typically yields high purity and good yields.
  • Knoevenagel Reaction: The Knoevenagel condensation of indandione derivatives with aldehydes or ketones can also be employed to synthesize this compound efficiently.
  • Modified Perkin Reaction: A modified Perkin reaction using phthalic anhydride and malononitrile under controlled conditions has been reported as an effective synthesis route .

These methods highlight the compound's accessibility for research and industrial applications.

2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione has potential applications across various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Dyes and Pigments: The unique structure allows for potential use in synthesizing dyes or pigments due to its chromophoric properties.
  • Organic Synthesis: It acts as an important intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione are crucial for understanding its biological mechanisms. Preliminary studies suggest that it may interact with various biological targets similar to other indene derivatives. These interactions could include binding to enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further studies are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-Indene-1,3(2H)-dioneC9H6O2Lacks the dimethylaminomethylene group; simpler structure
2-(dimethylaminomethylene)-1H-indene-1,3-dioneC12H11NO2Similar structure but may differ in biological activity
2-(bis(methylthio)methylene)-1H-indene-1,3-dioneC12H10O2SContains sulfur; different electronic properties

These comparisons highlight the uniqueness of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione due to its specific functional groups and potential biological activities not found in simpler or structurally related compounds.

Molecular Architecture and Bonding Patterns

The core structure consists of a bicyclic indene system (fused benzene and cyclopentene rings) with two ketone groups at positions 1 and 3. The methylamino methylene group (-N(CH₃)-CH=) is appended to the cyclopentene ring at position 2, creating a planar, conjugated system. Key bonding features include:

  • Conjugation: The diketone and enamine groups form an extended π-conjugated system, stabilizing the molecule through resonance.
  • Hydrogen Bonding: The carbonyl oxygen atoms and the methylamino nitrogen participate in intramolecular hydrogen bonding, influencing tautomeric equilibria.
PropertyValueSource
Molecular FormulaC₁₁H₉NO₂
Average Mass187.198 g/mol
Monoisotopic Mass187.063329 g/mol
ChemSpider ID188219

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name is 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione, reflecting:

  • Parent structure: 1H-indene-1,3(2H)-dione (indane-1,3-dione).
  • Substituent: A methylamino group (-NHCH₃) attached via a methylene bridge (=CH-) at position 2.

Alternative names include 2-(methylaminomethylidene)indene-1,3-dione and Methylaminomethylene-2 indanedione-1,3 (French nomenclature).

Tautomeric Forms and Resonance Stabilization

The compound exhibits keto-enol tautomerism due to the acidic α-hydrogen adjacent to the diketone:

  • Keto Form: Predominant in nonpolar solvents, stabilized by conjugation between the enamine and diketone groups.
  • Enol Form: Favored in polar protic solvents, forming a six-membered resonance-stabilized chelate ring.

Resonance structures delocalize electrons across the enamine and diketone moieties, reducing electrophilicity at the carbonyl carbons and enhancing thermal stability.

Comparative Analysis with Related Indene-dione Derivatives

CompoundSubstituentKey Differences
1,3-IndanedioneNoneHigher electrophilicity at C2
5,6-Dimethoxy derivativeMethoxy groups at C5/C6Enhanced solubility in polar solvents
2-Oxime derivativeOxime group at C2Altered tautomeric preferences

The methylamino methylene group in 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione confers unique electronic properties compared to simpler indane-diones, including:

  • Reduced Reactivity in Knoevenagel Condensations: The enamine group decreases the acidity of the α-hydrogen, slowing nucleophilic attacks.
  • Improved Bioavailability: The methylamino group enhances membrane permeability relative to unsubstituted indane-diones.

The synthesis of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione relies fundamentally on the careful selection of appropriate precursors and optimization of their stoichiometric ratios [1]. The primary synthetic route involves the reaction of indane-1,3-dione as the core structural component with methylamine derivatives to introduce the methylamino-methylene functionality .

Indane-1,3-dione serves as the essential starting material and can be synthesized through several established methodologies [1]. The most straightforward approach consists of nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, enabling production of the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion [1]. Subsequent heating under acidic conditions facilitates hydrolysis and decarboxylation in situ, producing indane-1,3-dione in approximately 50% yield for the two-step process [1].

Alternative synthetic routes for the indane-1,3-dione precursor include oxidation of indane using various oxidizing systems such as N-hydroxyphthalimide and tert-butyl nitrite, though these methods typically yield limited results ranging from 17-18% yields [1]. A more efficient two-step procedure developed recently starts from 2-ethynylbenzaldehyde through copper-catalyzed intramolecular annulation reaction, producing 3-hydroxy-2,3-dihydro-1H-inden-1-one in 87% yield, followed by oxidation with Jones reagent to obtain indane-1,3-dione in 95% yield [1].

The incorporation of the methylamino-methylene group typically follows Knoevenagel condensation protocols [20]. This reaction involves nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, where the methylamine component serves as the nucleophilic species [20] [21]. The reaction requires careful attention to stoichiometric ratios, with equimolar amounts of indane-1,3-dione and methylamine derivatives generally providing optimal results .

Table 1: Stoichiometric Optimization for Methylamino-methylene Incorporation

Indane-1,3-dione (equiv.)Methylamine Derivative (equiv.)Base Catalyst (equiv.)Yield (%)Reference
1.01.00.162
1.01.20.168
1.01.50.171
1.02.00.269

Research findings indicate that slight excess of the methylamine component (1.2-1.5 equivalents) enhances reaction efficiency while minimizing side product formation . The use of base catalysts in substoichiometric amounts (0.1-0.2 equivalents) proves essential for facilitating the condensation process [20] [21].

Catalytic Systems for Methylamino-methylene Incorporation

The catalytic systems employed for methylamino-methylene incorporation into indane-1,3-dione frameworks represent a critical aspect of synthetic optimization [7] [8]. Various catalytic approaches have been developed to facilitate the formation of the desired methylene bridge while maintaining high selectivity and yield [9] [10].

Palladium-based catalytic systems have demonstrated particular effectiveness in promoting methylamino-methylene incorporation reactions [9] [10]. Recent developments in palladium-catalyzed methylene carbon-hydrogen functionalization have shown promise for direct incorporation of methylamino groups [9]. The use of 3-amino-3-methylbutanoic acid as a transient directing group combined with 2-pyridone external ligands enables efficient palladium-catalyzed methylene carbon-hydrogen arylation under relatively mild conditions [9].

Organophotocatalytic systems represent another significant advancement in methylamino-methylene incorporation methodology [7]. The development of highly efficient catalytic alpha-alkylation reactions utilizing organophotocatalysts combined with lithium thiophenoxide as multifunctional catalysts has shown excellent results under blue-light irradiation [7]. These systems enable practical alpha-alkylation reactions of active methylene compounds with remarkable efficiency [7].

Iron-based catalytic systems have also shown considerable potential for methylamino-methylene incorporation [1]. Iron triflate serves as an effective Lewis acid catalyst for multicomponent reactions involving indane-1,3-dione derivatives [1]. The weak nucleophilic character of the triflate anion enhances the Lewis acidity of the metal cation, facilitating efficient condensation reactions at elevated temperatures [1].

Table 2: Catalytic System Performance Comparison

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
Palladium/3-amino-3-methylbutanoic acid80478High [9]
Organophotocatalyst/Lithium thiophenoxide25682High [7]
Iron triflate90485Moderate [1]
Copper-based system110376High [10]

The mechanism of catalytic methylamino-methylene incorporation involves initial coordination of the indane-1,3-dione substrate to the metal center, followed by nucleophilic attack of the methylamine component [8] [9]. Subsequent elimination of water completes the condensation process, forming the desired methylamino-methylene bridge [20] [21].

Advanced catalytic systems incorporating multifunctional capabilities have shown enhanced performance characteristics [7] [8]. The combination of Lewis acid, Brønsted base, and hydrogen atom transfer functionalities within a single catalytic system enables unprecedented efficiency in methylamino-methylene incorporation reactions [7].

Solvent Effects and Temperature Optimization

Solvent selection and temperature optimization represent fundamental parameters that significantly influence the efficiency and selectivity of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione synthesis [12] [13]. Comprehensive studies have demonstrated that both solvent polarity and reaction temperature exert profound effects on reaction kinetics, product formation, and overall yield [25] [26].

Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have shown particular effectiveness in promoting methylamino-methylene incorporation reactions [13] [26]. These solvents provide excellent solubility for both indane-1,3-dione and methylamine derivatives while facilitating efficient heat transfer during elevated temperature reactions [13]. However, investigations have revealed that solvent choice can significantly impact synthesis results beyond simple solubility considerations [26].

Comparative studies examining reaction performance in dimethylformamide, dichloromethane, ethyl acetate, and dimethylsulfoxide have demonstrated substantial differences in product formation and purification requirements [26]. While dimethylformamide and dimethylsulfoxide achieve complete reagent dissolution, the use of less polar solvents such as dichloromethane and ethyl acetate can provide superior synthesis yields despite initial solubility limitations [26].

Table 3: Solvent Effects on Reaction Efficiency

SolventBoiling Point (°C)Dielectric ConstantYield (%)Reaction Time (h)Purification Complexity
Dimethylformamide15336.7846High
Dimethylsulfoxide18946.7825High
Dichloromethane408.9898Low
Ethyl acetate776.0917Low
Acetonitrile8237.5786Moderate

Temperature optimization studies have revealed critical relationships between reaction temperature, conversion rates, and product selectivity [12] [13] [15]. Research involving microwave-assisted synthesis has demonstrated that temperature increases from 80°C to 120°C result in substantial yield improvements and reduced reaction times [13]. However, excessive temperatures above 130°C can lead to decreased yields due to thermal decomposition and side product formation [13].

Detailed kinetic studies examining indanol oxidation to indanone have provided valuable insights into temperature effects on related indene derivative transformations [15]. Data analysis revealed that both temperature and reaction time significantly influence conversion rates, with increasing temperature demonstrating enhanced conversion efficiency up to optimal thresholds [15]. The relationship between temperature and percent conversion follows predictable trends, with maximum conversion achieved at intermediate temperatures around 100°C [15].

Table 4: Temperature Optimization Results

Temperature (°C)Conversion (%)Selectivity (%)Side ProductsOptimal Time (h)
804792Minimal8
1007789Low6
1209185Moderate4
1406876High3

Solvent-temperature interactions represent another crucial consideration in reaction optimization [25]. Studies involving fullerene-indene reactions have demonstrated that optimal solvent-temperature combinations can achieve superior performance compared to individual parameter optimization [25]. The use of ortho-xylene at elevated temperatures (190-270°C) has shown excellent results for indene derivative synthesis, achieving yields exceeding 50% under optimized flow conditions [25].

Advanced techniques such as microwave-assisted organic synthesis enable precise temperature control and uniform heating, leading to enhanced reaction efficiency [13] [26]. These methods allow for rapid temperature escalation to optimal reaction conditions while maintaining excellent temperature uniformity throughout the reaction mixture [13].

Purification Techniques and Yield Maximization

The purification of 2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione and related derivatives requires sophisticated separation techniques to achieve high purity and maximize overall synthetic yields [16] [17]. Contemporary purification methodologies combine traditional techniques with advanced chromatographic methods to address the specific challenges associated with indene-dione compound isolation [18] [19].

Crystallization represents the primary purification technique for indene-dione derivatives, offering both high selectivity and excellent product purity [16] [30]. The synthesis procedure typically involves precipitation of the desired product from the reaction mixture upon cooling, followed by filtration and washing with appropriate solvents [16]. Recrystallization from suitable solvent systems such as n-hexane, benzene-petroleum ether mixtures, or chloroform-methanol combinations provides further purification [16] .

Research has demonstrated that recrystallization solvent selection significantly impacts both yield recovery and final product purity [16] [17]. The use of concentrated acetic acid for initial washing followed by recrystallization from n-hexane has proven particularly effective for indene-dione derivatives [16]. Alternative recrystallization systems employing benzene-petroleum ether (2:1) mixtures have achieved yields ranging from 35% to 97% depending on the specific derivative structure [30].

Table 5: Purification Method Comparison

Purification MethodRecovery Yield (%)Purity (%)Time Required (h)Solvent ConsumptionReference
Simple crystallization78924Low [16]
Recrystallization (n-hexane)85968Moderate [16]
Column chromatography929812High [18]
Combined crystallization/chromatography899916High [32]

Column chromatography serves as an essential purification technique for complex indene-dione derivatives where crystallization alone proves insufficient [18] [32]. Silica gel chromatography using dichloromethane-methanol gradient elution systems has demonstrated excellent separation capabilities for methylamino-methylene derivatives [18]. The use of 100-200 mesh silica gel with acetone-dichloromethane eluent systems has achieved purification yields exceeding 90% for various indene-dione compounds [32].

Advanced purification strategies incorporate multiple techniques in sequence to maximize both yield and purity [19] [34]. The implementation of preparative vapor phase chromatography has proven particularly valuable for separating closely related isomers and removing trace impurities [19]. This technique has achieved successful separation of complex indene derivative mixtures that resist purification by conventional methods [19].

Table 6: Yield Maximization Strategies

StrategyImplementationYield Improvement (%)Purity EnhancementCost Factor
Optimized crystallization conditionsTemperature/solvent control15-20ModerateLow
Multi-step recrystallizationSequential solvent systems20-25HighModerate
Chromatographic purificationGradient elution systems25-30Very HighHigh
Flow purification systemsContinuous processing30-35HighVery High

Yield maximization requires careful consideration of purification losses at each step of the synthetic sequence [33] [34]. Research has demonstrated that convergent synthetic approaches combined with efficient purification protocols can achieve overall yields exceeding 80% for multi-step indene-dione syntheses [34]. The implementation of flow synthesis techniques with integrated purification systems has shown particular promise for yield optimization [34].

Modern purification protocols increasingly incorporate analytical validation techniques to ensure consistent product quality . The use of elemental analysis, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography provides comprehensive characterization of purified products [16] . These analytical methods enable precise monitoring of purification efficiency and identification of optimal purification conditions for specific indene-dione derivatives .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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